Holmium(3+);pentane-2,4-dione

Description

Contextualization within Lanthanide Coordination Compounds

Lanthanide elements, including holmium, are known for their unique optical and magnetic properties, which are central to many high-technology applications. tandfonline.com The coordination chemistry of trivalent lanthanide ions (Ln³⁺) is distinct from that of d-block transition metals. tandfonline.com The 4f orbitals of lanthanides are well-shielded by filled outer electron shells, leading to minimal interaction with ligand orbitals. tandfonline.com Consequently, the bonding in lanthanide complexes is predominantly ionic, and the stereochemistry is largely determined by the steric properties of the ligands rather than by ligand-field effects. tandfonline.com This weak interaction means that the characteristic spectroscopic and magnetic properties of the lanthanide ion are only slightly affected by its chemical environment. tandfonline.com

Lanthanide ions typically exhibit high coordination numbers, with 8 and 9 being common. tandfonline.comtandfonline.com This allows for the formation of diverse and complex molecular structures. tandfonline.com The remarkable properties of lanthanide coordination compounds have led to their use in a wide array of applications, including as catalysts, in medical imaging, and in advanced materials for lighting and data storage. tandfonline.comontosight.ai

Overview of β-Diketonate Ligands in Coordination Chemistry

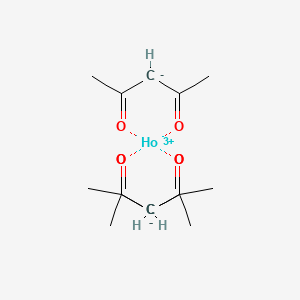

β-Diketones, such as acetylacetone (B45752) (pentane-2,4-dione), are a crucial class of ligands in coordination chemistry, particularly for f-block elements like the lanthanides. researchgate.net These organic ligands are characterized by two carbonyl groups separated by an alpha-carbon. researchgate.net Upon deprotonation, they form β-diketonate anions that act as bidentate chelating agents, binding to a metal ion through both oxygen atoms to form a stable six-membered ring. americanelements.com

β-Diketonate ligands are particularly significant in the study of lanthanide luminescence. researchgate.net Lanthanide ions themselves often have low absorption cross-sections. However, when complexed with organic chromophoric ligands like β-diketonates, the ligand can absorb ultraviolet radiation efficiently and transfer the absorbed energy to the central lanthanide ion. researchgate.netresearchgate.net This "antenna effect" results in the characteristic, sharp emission bands of the lanthanide ion, significantly enhancing its luminescence efficiency. researchgate.netresearchgate.net The specific substituents on the β-diketonate skeleton can be varied to fine-tune the photophysical properties of the resulting complex. utwente.nl Beyond luminescence, lanthanide β-diketonate complexes have been utilized as NMR shift reagents and as catalysts in organic synthesis. tandfonline.com

Historical Development and Significance of Holmium(III) Acetylacetonate (B107027) Research

The study of lanthanide β-diketonate complexes gained significant momentum following the observation by Weissman in 1942 that these compounds could exhibit efficient luminescence. researchgate.net This discovery opened the door to extensive research into the synthesis and properties of complexes like Holmium(III) acetylacetonate. researchgate.net

Research into Holmium(III) acetylacetonate and related compounds has been driven by their potential applications. For instance, microspheres containing holmium acetylacetonate are explored for use in medical therapies. rsc.orgrsc.org The paramagnetic properties of holmium also make its complexes, including the acetylacetonate, of interest for magnetic resonance imaging (MRI). ontosight.airu.nl

Structural characterization has been a key aspect of the research. The hydrated form of Holmium(III) acetylacetonate, specifically diaquatris(pentane-2,4-dionato-O,O')holmium(III), is known to be an 8-coordinate complex. wikipedia.org Detailed spectroscopic studies, such as infrared ion spectroscopy, have been employed to elucidate the precise coordination geometries of various Holmium(III) acetylacetonate species. rsc.org These studies have revealed how the coordination of each acetylacetonate ligand can be influenced by the presence of other ligands, sometimes resulting in asymmetric chelation. rsc.orgresearchgate.net It has been proposed that in some formulations, the acetylacetonate ligand can bridge two holmium(III) ions, forming a network structure. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of Holmium(III) Acetylacetonate

| Property | Value |

| Chemical Formula | C₁₅H₂₁HoO₆ |

| Molar Mass | 462.257 g·mol⁻¹ wikipedia.org |

| Appearance | Yellow-pink solid wikipedia.org |

| Common Form | Dihydrate, Ho(C₅H₇O₂)₃(H₂O)₂ wikipedia.org |

| Coordination Number (in dihydrate) | 8 wikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H21HoO6 |

|---|---|

Molecular Weight |

462.25 g/mol |

IUPAC Name |

holmium(3+);pentane-2,4-dione |

InChI |

InChI=1S/3C5H7O2.Ho/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |

InChI Key |

UEKRGRZSLATUQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Ho+3] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

Conventional Synthetic Approaches for Holmium(III) Acetylacetonate (B107027) Complexes

Conventional methods focus on the precipitation and crystallization of Holmium(III) acetylacetonate from solution, typically involving the reaction of a holmium salt with acetylacetone (B45752) under controlled conditions.

The preparation of crystalline Holmium(III) acetylacetonate often serves as the initial step for further processing, such as microsphere fabrication rsc.orgsemanticscholar.org. A common method involves dissolving a holmium salt, like holmium chloride, in water. Acetylacetone is added to this aqueous solution, and the pH is carefully adjusted to facilitate the formation of the complex. The mixture is then allowed to stand at room temperature, permitting the slow evaporation of the solvent and the subsequent formation of crystals over a period of approximately 24 hours uu.nl. After formation, the crystals are harvested by filtration, washed with water, and dried uu.nl. This crystalline material is frequently a hydrated form of the complex rsc.orgwikipedia.org. Recrystallization from an organic solvent such as chloroform (B151607) can be employed as a purification step or to modify the crystalline structure, which has been observed to alter the final composition of the complex researchgate.net.

The acidity of the reaction medium is a critical parameter in the synthesis of metal acetylacetonate complexes. Acetylacetone (Hacac) is a weak acid and must be deprotonated to its anionic form (acac⁻) to act as a bidentate ligand that coordinates with the Ho(III) ion magritek.com. This deprotonation is typically achieved by adding a base. In a representative synthesis, an aqueous solution of ammonia (B1221849) is used to adjust the pH of the reaction mixture to approximately 8.5 uu.nl. This basic environment ensures the availability of the acetylacetonate anion to complex with the holmium ions uu.nl. The resulting crystalline product, as confirmed by X-ray crystallography, is often a hydrated complex, specifically diaquatris(pentane-2,4-dionato-O,O')holmium(III), with the formula Ho(C₅H₇O₂)₃(H₂O)₂ rsc.orgwikipedia.org.

| Parameter | Condition | Purpose | Reference |

| Holmium Source | Holmium Chloride (HoCl₃) | Provides Ho(III) ions | uu.nl |

| Ligand Source | Acetylacetone (Hacac) | Forms the acetylacetonate ligand | uu.nl |

| Solvent | Water | Reaction medium | uu.nl |

| pH Adjustment | Aqueous Ammonia (NH₃) to pH 8.5 | Deprotonates acetylacetone | uu.nl |

| Process | Slow solvent evaporation (24h) | Promotes crystallization | uu.nl |

| Product | Crystalline Ho(acac)₃ hydrate | Precursor material | rsc.orguu.nl |

Nanoparticle and Microsphere Fabrication Techniques

For applications in fields like targeted radionuclide therapy, Holmium(III) acetylacetonate is often formulated into microspheres. These are typically produced using emulsion-based methods starting from the pre-synthesized crystalline complex.

The emulsification-solvent evaporation method is a widely used technique to produce Ho(acac)₃ microspheres researchgate.net. The process begins with the dissolution of pre-formed Holmium(III) acetylacetonate crystals in a water-immiscible organic solvent, such as chloroform rsc.org. This organic phase is then added to an aqueous solution containing a surfactant or stabilizer, like poly-vinyl alcohol (PVA), to prevent aggregation rsc.org. The mixture is subjected to vigorous stirring to create a stable oil-in-water (o/w) emulsion, where droplets of the organic holmium-containing solution are dispersed in the continuous aqueous phase rsc.org. Subsequently, the organic solvent is slowly removed by evaporation, often aided by a constant flow of nitrogen over several hours rsc.org. As the solvent evaporates, the droplets solidify into spherical particles. These newly formed microspheres are then collected, sieved to obtain the desired size fraction, and dried rsc.org.

| Parameter | Material/Condition | Purpose | Reference |

| Starting Material | Ho(acac)₃ crystals | Source of the complex | rsc.org |

| Organic Phase | Chloroform | Solvent for Ho(acac)₃ | rsc.org |

| Aqueous Phase | Poly-vinyl alcohol (PVA) solution | Continuous phase and stabilizer | rsc.org |

| Process Step 1 | Vigorous stirring (e.g., 300 rpm) | Formation of oil-in-water emulsion | rsc.org |

| Process Step 2 | Solvent evaporation (e.g., 72h N₂ flow) | Solidification of microspheres | rsc.org |

| Final Product | Amorphous Ho(acac)₃ microspheres | Controlled-morphology particles | rsc.orgresearchgate.net |

The transition from a crystalline precursor to an amorphous microsphere involves significant changes in the molecular structure and composition of the holmium complex. Research has shown that the process of dissolving and recrystallizing Ho(acac)₃ can lead to a notable change in its elemental composition. For instance, dissolving crystalline Ho(acac)₃ in chloroform and then recrystallizing it resulted in an increase in the holmium content by weight from 31.9% to 38.3% researchgate.net. This change is attributed to the loss of some acetylacetonate ligand during the reorganization of the complex in solution researchgate.net.

Similarly, the emulsification-solvent evaporation process itself induces a compositional and structural transformation. The crystalline precursor, identified as Ho(acac)₃·H₂O, is converted into amorphous microspheres with a different hypothesized composition of Ho₂(acac)₃·2H₂O rsc.orgsemanticscholar.org. During the gradual evaporation of the solvent, a network is believed to form where acetylacetonate ligands bridge two different holmium(III) ions, creating an amorphous, polymeric structure researchgate.netresearchgate.net. This reorganization is a key factor in the final properties and stability of the microspheres.

Derivatization and Formation of Heteroleptic Holmium(III) Acetylacetonate Complexes

While the primary product is the homoleptic tris(acetylacetonato) complex, derivatization can lead to heteroleptic complexes containing different types of ligands. Analysis of methanol (B129727) solutions of Ho(acac)₃ microspheres using electrospray ionization mass spectrometry has revealed the presence of various heteroleptic species rsc.orgsemanticscholar.org. These complexes often have the general formula [Ho(acac)₂L]⁺, where the third coordination site is occupied by a different ligand, L rsc.org. Ligands observed in these formations include water, the methanol solvent itself, or even a neutral molecule of acetylacetone rsc.orgsemanticscholar.org.

Furthermore, this analytical method identified a previously unknown constituent of the microspheres: a heteroleptic complex containing an acetic acid ligand, [Ho(acac)₂(CH₃COOH)]⁺ semanticscholar.orgnih.gov. This indicates that acetic acid can be present as a ligand, likely formed from the degradation of acetylacetone nih.gov.

A more direct synthetic derivatization involves ligand exchange reactions. The acetylacetonate ligands in fully formed Ho(acac)₃ microspheres can be quantitatively replaced by incubating the microspheres in a phosphate (B84403) buffer. This process results in the formation of holmium phosphate microspheres, demonstrating a complete transformation of the original complex researchgate.netnih.gov. Another example of derivatization is the reaction of lanthanide acetylacetonates (B15086760) with organometallic reagents like triethylaluminum (B1256330) wikipedia.org.

Synthesis of Mixed-Ligand Holmium(III) Acetylacetonate Adducts

The coordination environment of Holmium(III) in its tris(acetylacetonate) complex, Ho(acac)₃, is coordinatively unsaturated, readily allowing for the addition of neutral donor ligands to form stable, mixed-ligand adducts. This approach is widely utilized to fine-tune the electronic, optical, and magnetic properties of the resulting complexes. The synthesis typically involves the reaction of a hydrated holmium(III) acetylacetonate precursor with a stoichiometric amount of a secondary ligand in an appropriate organic solvent.

A prominent strategy involves the use of nitrogen-donor heterocyclic ligands, such as 1,10-phenanthroline (B135089) (phen) and its derivatives, or 2,2'-bipyridyl (bipy) and its derivatives. These bidentate ligands displace coordinated water molecules to form more stable, eight-coordinate holmium complexes. For instance, a series of mononuclear Ho³⁺ complexes has been synthesized using fluorinated β-diketonate anions alongside various pyridyl adducts. nih.gov While these examples utilize 4,4,4-trifluoro-1-phenyl-1,3-butanedioneate (btfa⁻), the synthetic principle is directly analogous to that for acetylacetonate adducts. The general reaction involves dissolving the holmium β-diketonate precursor and the N-donor ligand in a solvent like methanol or ethanol, followed by stirring to facilitate the coordination of the secondary ligand.

The synthesis of these adducts can be represented by the following general equation:

[Ho(acac)₃(H₂O)₂] + L-L → [Ho(acac)₃(L-L)] + 2H₂O

Where L-L represents a bidentate N-donor ligand.

Detailed research findings on the synthesis of such adducts, particularly with related β-diketonate ligands, demonstrate the robustness of this method. The resulting crystalline products can be isolated in high yields and characterized by single-crystal X-ray diffraction, confirming the eight-coordinate geometry around the Ho³⁺ ion. nih.gov

Table 1: Synthesis of Mixed-Ligand Holmium(III) β-Diketonate Adducts This table presents examples using a fluorinated β-diketonate ligand, illustrating the general synthetic approach for forming adducts with N-donor ligands.

| Complex | Holmium Precursor | Secondary Ligand | Solvent | Yield | Coordination Number |

|---|---|---|---|---|---|

| [Ho(btfa)₃(phen)] | [Ho(btfa)₃(H₂O)₂] | 1,10-phenanthroline (phen) | Methanol | 85% | 8 |

| [Ho(btfa)₃(bipy)] | [Ho(btfa)₃(H₂O)₂] | 2,2'-bipyridyl (bipy) | Methanol | 82% | 8 |

| [Ho(btfa)₃(di-tbubipy)] | [Ho(btfa)₃(H₂O)₂] | 4,4'-di-tert-butyl-2,2'-bipyridyl | Methanol | 78% | 8 |

Chiral and Heterometallic Lanthanide-Transition Metal Complex Formation

A sophisticated synthetic approach in the chemistry of lanthanide acetylacetonates involves their use as building blocks for constructing more complex molecular architectures, such as chiral and heterometallic assemblies. These structures are of significant interest in fields like molecular magnetism and catalysis. mdpi.comresearchgate.net

The formation of these complexes often relies on the Lewis acidic character of the lanthanide tris(β-diketonate) unit. While coordinatively saturated in the solid state (often as hydrates or polymers), in solution they can accept additional ligands. This property is exploited by reacting the lanthanide complex with a transition metal complex that can act as a metalloligand, or a Lewis base. unipd.it

A well-established design strategy uses lanthanide tris(hexafluoroacetylacetonate), Ln(hfac)₃, moieties as Lewis acids to coordinate with transition metal acetylacetonate complexes, such as [Cr(acac)₃] or [Fe(acac)₃]. mdpi.comresearchgate.net The transition metal complex uses its acetylacetonate ligands to bind to the lanthanide ion, forming a heterodinuclear complex where the acac ligands bridge the two different metal centers. mdpi.comresearchgate.net This approach has been successfully applied to various lanthanides, including La, Pr, and Gd, yielding chiral complexes of the type LnM(hfac)₃(μ₂-acac-O,O,O')₃. mdpi.comresearchgate.net Although this specific example uses the more Lewis-acidic hfac ligand, the underlying principle can be extended to the less acidic but still reactive Ho(acac)₃.

The synthesis for these heterometallic structures is typically a self-assembly process achieved by mixing the lanthanide and transition metal precursors in a non-coordinating solvent.

Ln(β-diketonate)₃ + M(acac)₃ → [Ln(β-diketonate)₃{M(acac)₃}]

Chirality in these systems can be introduced in two primary ways:

Spontaneous Resolution: The resulting heterometallic complex can be inherently chiral due to its three-dimensional structure (e.g., a propeller-like arrangement of ligands). During crystallization, this can lead to spontaneous resolution, where the crystals formed are enantiomerically pure, belonging to a chiral space group. mdpi.com

Use of Chiral Ligands: Chirality can be programmed into the complex by using chiral organic ligands from the outset. Chiral Schiff base ligands, for example, are widely used in coordination chemistry to create stereogenic centers around metal ions. mdpi.comresearchgate.net By preparing a holmium complex with a chiral Schiff base ligand first, and then reacting it with a transition metal complex, a chiral heterometallic assembly can be rationally designed.

Table 2: Examples of Heterometallic Lanthanide-Transition Metal Complex Synthesis This table shows examples with various lanthanides and the hfac ligand to illustrate the general synthetic strategy.

| Complex | Lanthanide Precursor | Transition Metal Precursor | Key Feature |

|---|---|---|---|

| [Gd(hfac)₃Cr(acac)₃] | Gd(hfac)₃·2H₂O | [Cr(acac)₃] | Heterometallic Gd-Cr complex mdpi.com |

| [Gd(hfac)₃Fe(acac)₃] | Gd(hfac)₃·2H₂O | [Fe(acac)₃] | Ferromagnetically coupled complex mdpi.com |

| [Dy(hfac)₃Cu(acac)₂] | [Dy(hfac)₃(H₂O)₂] | [Cu(acac)₂] | Synthesized under anhydrous conditions unipd.it |

Advanced Structural Elucidation and Characterization

X-ray Crystallographic Analysis of Holmium(III) Acetylacetonate (B107027) Structures

X-ray crystallography provides definitive insights into the solid-state structure of coordination compounds, revealing precise bond lengths, angles, and crystal packing. For lanthanide acetylacetonates (B15086760), this technique is crucial for understanding the coordination sphere of the central metal ion.

While the anhydrous Ho(acac)₃ complex is often discussed, it is considered unlikely to exist in a stable form, as attempts to dehydrate lanthanide acetylacetonate hydrates typically lead to decomposition wikipedia.org. Instead, the compound readily forms hydrates. The crystalline structure of holmium-acetylacetonate crystals is often a precursor for other materials, such as microspheres used in medical applications rsc.orgru.nl.

X-ray crystallography has successfully elucidated the structures of hydrated forms of holmium(III) acetylacetonate. A commonly characterized form is the dihydrate, with the formula Ho(C₅H₇O₂)₃(H₂O)₂ wikipedia.org. The presence of water molecules in the coordination sphere is a characteristic feature of many lanthanide acetylacetonate complexes.

Due to the relatively large ionic radius of lanthanide ions like Holmium(III), high coordination numbers are common. In the case of the dihydrate Ho(acac)₃(H₂O)₂, the holmium ion is eight-coordinate wikipedia.org. The eight-coordinate geometry is adopted by bonding to six oxygen atoms from the three bidentate acetylacetonate ligands and two oxygen atoms from the two water molecules.

Eight-coordinate complexes can adopt several idealized geometries, with the most common being the square antiprism, the dodecahedron, and the bicapped trigonal prism libretexts.orglibretexts.org. The square antiprismatic geometry is frequently observed for octacoordinate transition metal and lanthanide complexes libretexts.orglibretexts.orgwikipedia.org. This configuration minimizes inter-ligand repulsion and is characterized by two square faces on the coordination polyhedron, with one twisted relative to the other libretexts.orgroaldhoffmann.com. The energy differences between these geometries are often small, meaning that crystal packing effects can influence the observed structure libretexts.org. For lanthanide complexes, the square antiprismatic arrangement is a prevalent and stable configuration nih.gov.

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of molecules by probing their vibrational modes. These methods are powerful for characterizing Ho(acac)₃ in both the gas phase and the solid state.

Infrared Ion Spectroscopy (IRIS) is a sophisticated technique used to characterize the structure of isolated, gas-phase ions by measuring their infrared spectra. This method has been successfully applied to holmium-acetylacetonate complexes generated from electrospray ionization (ESI) of solutions containing dissolved microspheres rsc.orgru.nlnih.gov.

In these studies, several distinct ionic complexes were identified and characterized, including [Ho(acac)₂]⁺, [Ho(acac)₂(H₂O)]⁺, [Ho(acac)₂(MeOH)]⁺, and [Ho(acac)₃]⁺ (formally [Ho(acac-H)₂(acac)]⁺) rsc.org. By comparing the experimental IR spectra with those calculated using density functional theory (DFT), the coordination geometries of these gas-phase species were determined. The findings revealed that the coordination geometry is highly dependent on the number and type of ligands, leading to tetrahedral, trigonal bipyramidal, and octahedral structures for different complexes rsc.org. This technique provides fundamental insights into the intrinsic structural properties of the complexes, free from the influences of crystal packing present in the solid state rsc.orgru.nl.

In the solid state, IR and Raman spectroscopy are used to probe the vibrational modes of Ho(acac)₃ and its derivatives, offering insight into the metal-ligand bonds and the structure of the acetylacetonate ligand itself. Solid-state infrared transmission measurements have been used to qualitatively describe the binding of the ligands rsc.org.

The infrared spectrum of metal acetylacetonates is characterized by several key vibrational bands. The regions between 1510-1620 cm⁻¹ and 1350-1354 cm⁻¹ are typically associated with the C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand chesci.com. Chelation of the acetylacetonate ligand to the holmium ion results in shifts of these bands to lower frequencies compared to the free ligand chesci.com. Raman spectroscopy has also been employed to characterize Ho(acac)₃ microspheres, providing complementary information to IR spectroscopy researchgate.net. The change in acetylacetonate coordination, for instance in the formation of microspheres, can be reflected in the vibrational spectra researchgate.net.

The detailed assignment of vibrational bands is crucial for interpreting spectroscopic data and understanding the ligand binding properties. For gas-phase holmium acetylacetonate complexes, IRIS combined with DFT calculations has provided detailed assignments rsc.org.

The vibrational bands for the [Ho(acac)₂]⁺ complex, for example, have been classified into several types of modes: delocalized modes, CH out-of-plane and in-plane bending modes, methyl rocking and wagging modes, and CO stretching modes rsc.org. The binding of a third neutral ligand, such as water or methanol (B129727), introduces new, distinct vibrational bands. For instance, the coordination of a water molecule introduces an H-O-H bending mode around 1580 cm⁻¹ rsc.org.

A key finding from these studies is that the binding properties of the acetylacetonate ligand are influenced by the presence of other ligands. This can induce a slightly asymmetric binding of the acetylacetonate ligands, which is reflected in the vibrational spectra rsc.orgnih.gov.

Interactive Data Table: Vibrational Band Assignments for Gas-Phase [Ho(acac)₂]⁺

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Delocalized Mode | 645 |

| CH Out-of-Plane Bending | 810 |

| Delocalized Mode | 930 |

| Methyl Rocking | 1020 |

| Delocalized Mode | 1270 |

| CH In-Plane Bending / Methyl Wagging | 1340 |

| Methyl Wagging | 1440 |

| CO Stretching / CH In-Plane Bending | 1525 |

Interactive Data Table: Diagnostic Vibrational Bands from Additional Ligands in [Ho(acac)₂(L)]⁺

| Ligand (L) | Vibrational Mode | Wavenumber (cm⁻¹) |

| Water | H-O-H Bending | 1580 |

| Methanol | C-O Stretching | 965 |

| Methanol | Methyl Rocking | 1065 |

| Methanol | COH Bending | 1315 |

| Acetylacetone (B45752) | CH₂ Bending | 1150 |

| Acetylacetone | Delocalized Mode | 1210 |

| Acetylacetone | CH In-Plane Bending | 1320 |

| Acetylacetone | Symmetric CO Stretch | 1735 |

Electron Microscopy and Diffraction Studies

Electron microscopy and X-ray diffraction are powerful methods for examining the physical characteristics of materials at both the nanoscale and bulk levels.

Scanning Electron Microscopy (SEM) is instrumental in determining the surface topography, shape, and size of Holmium(3+);pentane-2,4-dione nanomaterials. Studies have shown that different preparation methods yield particles with distinct morphologies.

For instance, nanoparticles of holmium acetylacetonate prepared through a solvent evaporation process have been characterized as spherical particles with a smooth surface. nih.gov These nanoparticles were found to have a diameter of 78 ± 10 nm. nih.gov In other preparations, holmium acetylacetonate has been incorporated into poly(L-lactic acid) (PLLA) microspheres. SEM analysis of these microspheres, with diameters ranging from 20-50 µm, also revealed a spherical structure with a smooth surface. uu.nl At high loadings of the holmium complex within the PLLA matrix, SEM micrographs showed the formation of holmium acetylacetonate crystals surrounded by the polymer. uu.nl However, on the surface of the microspheres themselves, no crystals were observed, indicating a homogeneous dispersion of the compound in the surface layer. uu.nl

| Material Type | Morphology | Size/Diameter | Preparation Method Context | Reference |

|---|---|---|---|---|

| Ho(acac) Nanoparticles | Spherical, smooth surface | 78 ± 10 nm | Solvent evaporation after emulsification | nih.gov |

| Ho(acac)-loaded PLLA Microspheres | Spherical, smooth surface | 20-50 µm | Incorporation into poly(L-lactic acid) matrix | uu.nl |

X-ray Diffraction (XRD) is a primary technique for investigating the crystallographic structure of a material. For this compound, XRD studies have been crucial in distinguishing between its crystalline precursor and its amorphous forms.

The precursor material, often a hydrated form of holmium acetylacetonate, exists as crystals. rsc.orguva.nl Its crystalline structure has been previously elucidated by X-ray crystallography. rsc.orguva.nl Specifically, the dihydrate form, with the formula Ho(C₅H₇O₂)₃(H₂O)₂, has been characterized, revealing an 8-coordinated holmium center. wikipedia.org However, when this crystalline precursor is used to create microspheres through processes like solvent evaporation, the resulting material has been described as having an amorphous structure. rsc.orguva.nl This transition from a crystalline to an amorphous state during the fabrication of the microspheres is a significant finding confirmed by diffraction studies.

| Material Form | Structural State | Key Finding | Reference |

|---|---|---|---|

| Precursor Crystals (e.g., Ho(acac)₃·H₂O) | Crystalline | The initial material has a well-defined crystal structure. rsc.orguva.nl | rsc.orguva.nl |

| Derived Microspheres | Amorphous | The fabrication process results in a loss of crystallinity. rsc.orguva.nl | rsc.orguva.nl |

| Dihydrate Form (Ho(C₅H₇O₂)₃(H₂O)₂) | Crystalline | Characterized by X-ray crystallography as an 8-coordinated complex. wikipedia.org | wikipedia.org |

Mass Spectrometry for Complex Identification and Ion Characterization

Mass spectrometry (MS) is a vital analytical tool for confirming the identity of complexes and characterizing the ions derived from them. Techniques such as electrospray ionization (ESI) combined with infrared ion spectroscopy (IRIS) have been employed to study this compound.

In studies involving holmium-acetylacetonate microspheres dissolved in methanol, ESI was used to generate positively charged holmium complexes for analysis. rsc.orguva.nl The primary ion detected in the mass spectrum was a singly charged species with a mass-to-charge ratio (m/z) of 363. rsc.orguva.nl This ion corresponds to a Ho(III) center chelated by two deprotonated pentane-2,4-dione ligands, giving it a formula of [Ho(acac)₂]⁺. rsc.org

Further analysis of the mass spectrum revealed other ionic species. rsc.org These were tentatively assigned as adducts of the main [Ho(acac)₂]⁺ ion with other molecules present in the solution, such as water, methanol, or an additional acetylacetonate ligand. rsc.org This combination of mass spectrometry and IR spectroscopy allows for the detailed characterization of the coordination motifs of these mass-selected ions. rsc.orgnih.gov

| m/z | Proposed Ionic Species | Formula | Ionization Method | Reference |

|---|---|---|---|---|

| 363 | Ho(III) center with two acetylacetonate ligands | [Ho(C₅H₇O₂)₂]⁺ | ESI | rsc.orguva.nl |

| 381 | Adduct with water | [Ho(C₅H₇O₂)₂(H₂O)]⁺ | ESI | rsc.org |

| 395 | Adduct with methanol | [Ho(C₅H₇O₂)₂(CH₃OH)]⁺ | ESI | rsc.org |

| 463 | Adduct with acetylacetone | [Ho(C₅H₇O₂)₂(C₅H₈O₂)]⁺ | ESI | rsc.org |

Electronic Structure and Spectroscopic Properties

Electronic Configuration of Holmium(III) Ion in Acetylacetonate (B107027) Complexes

The electronic structure of the holmium(III) ion within the acetylacetonate ligand field retains many of its free-ion characteristics due to the effective shielding of the 4f electrons.

The electronic configuration of the neutral holmium atom is [Xe] 4f¹¹ 6s² webelements.comshef.ac.uk. Upon forming the Ho(III) ion, it loses three electrons, resulting in the electronic configuration [Xe] 4f¹⁰ uva.nl. According to Hund's rules, the ground electronic state of the Ho(III) ion is determined by maximizing the total spin and orbital angular momentum.

For a 4f¹⁰ configuration, there are four unpaired electrons with parallel spins. The total spin quantum number (S) is the sum of the individual spin quantum numbers (ms = +1/2 for each of the four unpaired electrons), giving S = 2. The spin multiplicity is calculated as 2S+1, which results in a value of 5, indicating a quintet ground state uva.nlwikipedia.org.

The total orbital angular momentum quantum number (L) is determined by summing the individual orbital angular momentum quantum numbers (ml) of the f-electrons. For the f¹⁰ configuration, the maximum L value is 6, which corresponds to an 'I' term symbol. Therefore, the ground state term symbol for the free Ho(III) ion is ⁵I₈ uva.nl.

| Property | Value |

|---|---|

| Electronic Configuration | [Xe] 4f¹⁰ |

| Total Spin Quantum Number (S) | 2 |

| Spin Multiplicity (2S+1) | 5 (Quintet) |

| Total Orbital Angular Momentum (L) | 6 |

| Ground State Term Symbol | ⁵I₈ |

Ligand Field Theory and Crystal Field Splitting in Ho(III) Complexes

While the f-orbitals are largely non-bonding, the electrostatic field created by the acetylacetonate ligands does cause a splitting of the degenerate f-orbital energy levels. This phenomenon is described by Ligand Field Theory (or Crystal Field Theory for a purely electrostatic approach).

The pattern of f-orbital splitting is highly dependent on the coordination geometry of the complex libretexts.org. Holmium(III) acetylacetonate often exists as a hydrated species, such as the 8-coordinate dihydrate, Ho(C₅H₇O₂)₃(H₂O)₂ wikipedia.org. In an 8-coordinate complex, the geometry can be, for example, a square antiprism or a dodecahedron. Each geometry imposes a unique electrostatic field on the central Ho(III) ion, leading to a specific pattern of splitting for the f-orbitals nih.gov.

In any coordination environment, the ligand field lifts the (2J+1)-fold degeneracy of the ⁵I₈ ground state. For the J=8 state of Ho(III), this results in a splitting into a maximum of 2J+1 = 17 levels. The magnitude of this splitting (Δ) is generally small for lanthanide complexes compared to d-block metal complexes highland.cc.il.uspurdue.edu. The exact energy separation between these sublevels is determined by the symmetry and strength of the ligand field imposed by the acetylacetonate and any coordinated water molecules mdpi.com.

The splitting of the f-orbital energy levels by the ligand field is directly responsible for the magnetic properties of the complex. The thermal population of these closely spaced energy levels leads to a temperature-dependent magnetic susceptibility mdpi.com. The non-uniform population of these levels at low temperatures results in magnetic anisotropy, meaning the magnetic properties of the complex are direction-dependent rsc.org.

This magnetic anisotropy, originating from the ligand field effects, is a key characteristic of many lanthanide complexes, including β-diketonate complexes mdpi.comrsc.orgmdpi.com. The paramagnetic nature of the Ho(III) ion, with its unpaired f-electrons, also gives rise to significant shifts in the Nuclear Magnetic Resonance (NMR) spectra of the complex. The unpaired electrons create a local magnetic field that influences the resonance frequencies of the ligand nuclei (e.g., ¹H and ¹³C of the acetylacetonate). These paramagnetic NMR shifts are highly sensitive to the electronic structure and the magnetic anisotropy of the complex, providing a powerful tool to probe the ligand field environment nih.govmagritek.comjeol.comazom.com. The magnitude and direction of these shifts are directly correlated with the splitting of the f-orbital energy levels.

Optical Absorption Spectroscopy of Holmium(III) f-f Transitions

The electronic transitions between the split f-orbital energy levels can be observed using optical absorption spectroscopy. These f-f transitions are characteristically sharp and narrow, appearing as line-like bands in the spectrum. This is because the 4f electrons are well-shielded from vibrational coupling with the ligands uva.nl.

The absorption spectrum of holmium(III) complexes shows several bands corresponding to transitions from the ⁵I₈ ground state to various excited states. Certain transitions, known as hypersensitive transitions, are particularly sensitive to the coordination environment and the nature of the ligands. For Ho(III), the transition from the ground state to the ⁵G₆ state, observed around 450 nm, is one such hypersensitive transition chemicalpapers.com. The intensity and shape of these bands can provide detailed information about the symmetry of the complex.

The intensities of these f-f transitions are often analyzed using the Judd-Ofelt theory, which models the transition probabilities in terms of a set of three intensity parameters (Ω₂, Ω₄, Ω₆) nih.gov. These parameters are sensitive to the ligand environment and can be used to calculate other spectroscopic properties, such as radiative lifetimes and branching ratios nih.gov.

| Transition | Approximate Wavelength (nm) | Notes |

|---|---|---|

| ⁵I₈ → ⁵G₆ | ~450 | Hypersensitive transition chemicalpapers.com |

| ⁵I₈ → ⁵F₄, ⁵S₂ | ~540 | Often appears as a prominent green absorption |

| ⁵I₈ → ⁵F₅ | ~640 | Visible in the red region of the spectrum |

Determination of Oscillator Strengths

The intensity of an absorption transition is quantitatively expressed by its oscillator strength (P), a dimensionless quantity representing the probability of the transition occurring uab.edu. For lanthanide complexes, the experimental oscillator strengths of the f-f transitions are typically determined from absorption spectra and are crucial for understanding the influence of the ligand environment.

The Judd-Ofelt theory provides a theoretical framework for analyzing the intensities of these transitions. According to this theory, the oscillator strength of an electric dipole transition between two J states can be expressed in terms of a sum of products of intensity parameters (Ωλ, where λ = 2, 4, 6) and the squared matrix elements of unit tensor operators. The Ωλ parameters are phenomenological and depend on the symmetry of the ligand field and the covalency of the metal-ligand bonds. The Ω₂ parameter is particularly sensitive to the local environment and is closely associated with the intensity of hypersensitive transitions.

The oscillator strengths for Holmium(3+);pentane-2,4-dione have been studied in a range of solvents. The values demonstrate significant variation, reflecting the direct influence of the solvent on the coordination sphere of the holmium ion.

| Solvent | Transition | Wavelength Range (nm) | Oscillator Strength (P x 10⁶) |

|---|---|---|---|

| Methanol (B129727) | ⁵G₆ ← ⁵I₈ | ~450 | Data not specified in abstract |

| Ethanol | ⁵G₆ ← ⁵I₈ | ~450 | Data not specified in abstract |

| Isopropanol | ⁵G₆ ← ⁵I₈ | ~450 | Data not specified in abstract |

| Chloroform (B151607) | ⁵G₆ ← ⁵I₈ | ~450 | Data not specified in abstract |

| Acetonitrile | ⁵G₆ ← ⁵I₈ | ~450 | Data not specified in abstract |

| Pyridine | ⁵G₆ ← ⁵I₈ | ~450 | Significantly enhanced |

Table 1: Variation of Oscillator Strength for the Hypersensitive Transition of Holmium(III) Acetylacetonate in Different Solvents. Data derived from the findings of Ansari et al. (2007), which indicate significant changes in oscillator strength with solvent, though specific numerical values require consulting the full publication nih.gov.

Luminescence Properties and Energy Transfer Mechanisms

Lanthanide complexes are renowned for their sharp, line-like emission spectra, and this compound is no exception. These luminescence properties are a direct consequence of radiative decay from the excited states of the Ho³⁺ ion.

Upon excitation, this compound exhibits characteristic emission bands in both the visible and near-infrared (NIR) regions. One of the most prominent emissions in the visible spectrum is a sharp band observed at approximately 661 nm. This emission corresponds to the ⁵F₅ → ⁵I₈ transition of the Ho³⁺ ion. Another weaker band can often be detected around 545 nm, which is assigned to transitions from higher energy states, specifically (⁵F₄, ⁵S₂) → ⁵I₈.

In the near-infrared region, several emission bands have been identified for related holmium β-diketonate complexes. These include transitions at approximately 973 nm (⁵F₅ → ⁵I₇), 1179 nm (⁵I₆ → ⁵I₈), and a very weak band around 1474 nm (⁵F₅ → ⁵I₆). Furthermore, emission in the 2 µm region (around 2050 nm) has been reported for some organic holmium complexes, corresponding to the ⁵I₇ → ⁵I₈ transition.

| Emission Wavelength (nm) | Region | Transition | Relative Intensity |

|---|---|---|---|

| ~545 | Visible | (⁵F₄, ⁵S₂) → ⁵I₈ | Weak |

| ~661 | Visible | ⁵F₅ → ⁵I₈ | Strong |

| ~973 | Near-Infrared | ⁵F₅ → ⁵I₇ | Weak |

| ~1179 | Near-Infrared | ⁵I₆ → ⁵I₈ | Weak |

| ~1474 | Near-Infrared | ⁵F₅ → ⁵I₆ | Very Weak |

| ~2050 | Near-Infrared | ⁵I₇ → ⁵I₈ | Observed in some organic complexes |

Table 2: Principal Emission Bands of Holmium(III) in β-Diketonate Complexes.

The direct excitation of the Ho³⁺ ion is often inefficient due to the low absorption coefficients (molar absorptivity) of the parity-forbidden f-f transitions. To overcome this limitation, the acetylacetonate ligand acts as an "antenna." The organic ligand possesses broad and intense π → π* absorption bands in the ultraviolet region, allowing it to efficiently harvest excitation energy.

Following excitation to its singlet state, the ligand can undergo intersystem crossing to a lower-energy triplet state. From this triplet state, the energy is transferred non-radiatively to a resonant excited state of the Ho³⁺ ion. The holmium ion then de-excites through its characteristic radiative pathways, resulting in the observed sharp emission bands. This process, known as the antenna effect or sensitized luminescence, is a hallmark of lanthanide β-diketonate complexes and is crucial for achieving bright luminescence. The efficiency of this energy transfer depends on the energy gap between the ligand's triplet state and the accepting energy level of the lanthanide ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of lanthanide complexes is significantly influenced by the presence of unpaired f-electrons, which make the Ho³⁺ ion paramagnetic. This paramagnetism leads to profound effects on the NMR spectrum of the coordinated acetylacetonate ligands.

In contrast to the sharp signals observed in the NMR spectra of diamagnetic compounds, the spectra of paramagnetic complexes like this compound are characterized by significantly broadened signals and a very wide range of chemical shifts. The difference between the observed chemical shift in the paramagnetic complex and a corresponding diamagnetic analogue is termed the hyperfine shift.

The hyperfine shift arises from two main contributions: the contact (or scalar) shift and the pseudocontact (or dipolar) shift.

Contact Shift: This arises from the delocalization of unpaired electron spin density from the metal ion onto the nuclei of the ligand via the covalent bonds. This through-bond interaction requires a degree of covalent character in the metal-ligand bond and results in large shifts, which can be either upfield or downfield depending on the specific mechanism of spin transfer.

Pseudocontact (Dipolar) Shift: This is a through-space interaction that results from the magnetic anisotropy of the paramagnetic holmium ion. The magnetic field generated by the unpaired electrons does not average to zero over all orientations of the molecule in solution. This residual magnetic field influences the local magnetic field experienced by the ligand nuclei, causing a shift in their resonance frequency. The magnitude of the pseudocontact shift is dependent on the distance and angular position of the nucleus relative to the paramagnetic center, following a (3cos²θ - 1)/r³ relationship.

For this compound, the protons of the acetylacetonate ligand (the methyl and methine protons) experience large paramagnetic shifts, moving their resonances far from the typical regions observed for organic molecules. The signals are also significantly broadened due to efficient relaxation mechanisms induced by the paramagnetic center. This often makes resolving fine details like spin-spin coupling challenging. The complexity of the spectrum can be further increased by the presence of multiple isomers in solution.

| Ligand Proton | Typical Diamagnetic Shift (ppm) | Expected Paramagnetic Shift in Ho(acac)₃ |

|---|---|---|

| Methyl (CH₃) | ~2.0 | Large upfield or downfield shift with significant broadening |

| Methine (CH) | ~5.5 | Large upfield or downfield shift with significant broadening |

Stability in Coordinating and Non-Coordinating Solvents

The stability of the holmium(III) tris(pentane-2,4-dionate) complex, often referred to as holmium(III) acetylacetonate, is significantly influenced by its solvent environment. The solvent's ability to coordinate with the central holmium ion plays a critical role in defining the structure and integrity of the complex. Generally, the anhydrous form of the complex is considered unlikely to exist as a stable species, with attempts at dehydration often leading to decomposition wikipedia.org. The compound's stability is therefore intrinsically linked to the formation of solvated species.

Stability in Coordinating Solvents

In the presence of coordinating solvents, such as water or methanol, the holmium ion expands its coordination sphere to accommodate solvent molecules, leading to the formation of stable adducts.

Water: Water is a strong coordinating solvent for holmium(III) acetylacetonate. The most well-characterized form of the complex is a hydrated species, such as diaquatris(pentane-2,4-dionato-O,O′)holmium(III) dihydrate, with the formula Ho(C₅H₇O₂)₃(H₂O)₂ wikipedia.org. In this structure, two water molecules are directly bound to the holmium ion, completing an eight-coordinate geometry. This coordination with water molecules provides significant stabilization to the complex. Studies on the solvent extraction of lanthanide acetylacetonates (B15086760) from an aqueous phase into benzene have shown that even the extracted neutral complexes are likely hydrated by two to three water molecules, underscoring the strong affinity of the lanthanide ion for water iaea.org.

Methanol: Other polar, coordinating solvents can also interact with the complex. Research utilizing electrospray ionization mass spectrometry on solutions of holmium acetylacetonate microspheres dissolved in methanol has identified solvated species. ru.nl Singly charged ions corresponding to a Ho(III) center chelated by two acetylacetonate ligands and a solvent molecule, such as methanol, were observed ru.nl. This indicates that methanol can act as a ligand, contributing to the coordination sphere of the holmium ion and forming stable complexes in solution. ru.nl

The interaction with these solvents is a form of stabilization; the solvent molecules satisfy the coordination requirements of the Ho³⁺ ion, which are not fully met by only three bidentate acetylacetonate ligands.

Table 1: Observed Species of this compound in Coordinating Solvents

| Solvent | Solvent Type | Observed Species/Formula | Key Findings |

| Water | Coordinating | Ho(C₅H₇O₂)₃(H₂O)₂ | Forms a stable, eight-coordinate dihydrate complex. wikipedia.org |

| Methanol | Coordinating | [Ho(C₅H₇O₂)₂(CH₃OH)]⁺ | Methanol can directly coordinate to the Ho(III) center, forming solvated cationic species. ru.nl |

Stability in Non-Coordinating Solvents

In non-coordinating solvents like benzene, the stability of holmium(III) acetylacetonate is less straightforward. While the complex is soluble in some organic solvents, the concept of a truly "anhydrous" or "unsolvated" species is often debated wikipedia.orgamericanelements.comamericanelements.comalfa-chemistry.com.

Solvent extraction studies provide insight into the behavior of the complex in these environments. When holmium(III) acetylacetonate is partitioned between an aqueous phase and a non-coordinating organic solvent like benzene, a neutral complex, Ho(acac)₃, transfers into the organic phase iaea.orgtandfonline.com. However, the distribution coefficients for this transfer are typically low, which has been attributed to the hydration of the complex even within the non-polar organic phase iaea.org. This suggests that the complex retains associated water molecules to satisfy the coordination needs of the holmium ion, rather than existing as a simple, six-coordinate Ho(acac)₃ species. The requirement for this residual hydration implies that the unsolvated, six-coordinate complex is energetically unfavorable and thus less stable.

Table 2: Findings from Solvent Extraction Studies of Lanthanide Acetylacetonates

| System | Technique | Finding | Implication for Stability |

| Benzene-Water | AKUFVE-LiSOL | Low distribution coefficients (D=0.05-1.3) of the neutral Ln(acac)₃ complex into the benzene phase. iaea.org | The neutral complex is not strongly favored in the non-coordinating solvent, likely due to the energetic cost of shedding its hydration shell. |

| Benzene-Water | AKUFVE-LiSOL | The extracted neutral complex is hypothesized to be hydrated by 2-3 water molecules. iaea.org | The coordination sphere of Holmium(III) remains saturated by water molecules even in a non-coordinating solvent, indicating the instability of the unsolvated form. |

Magnetic Phenomena and Properties

Magnetic Susceptibility Studies of Holmium(III) Acetylacetonate (B107027) Complexes

Magnetic susceptibility measurements are crucial in understanding the magnetic behavior of materials. For Holmium(III) acetylacetonate, these studies provide insights into the nature of the magnetic coupling between the holmium ions.

The product of the molar magnetic susceptibility (χM) and temperature (T), known as the χMT product, is a key parameter in analyzing the magnetic behavior of paramagnetic compounds. For a magnetically uncoupled Ho³⁺ ion, the theoretical χMT value at room temperature is approximately 14.07 cm³ K mol⁻¹.

To illustrate the typical behavior, a representative data table based on the graphical data for a similar Ho(III) β-diketonate complex is presented below.

| Temperature (K) | χMT (cm³ K mol⁻¹) |

| 300 | ~14.0 |

| 200 | ~14.0 |

| 125 | ~14.0 |

| 50 | <14.0 |

| 2 | <14.0 |

Note: The values in this table are estimations based on graphical representations from studies on similar compounds and are intended for illustrative purposes.

The experimental findings for Holmium(III) acetylacetonate and its analogues consistently point towards the behavior of magnetically uncoupled Ho³⁺ ions in the crystal lattice. mdpi.com This indicates that the magnetic interactions between neighboring holmium ions are very weak or negligible. The observed magnetic properties are therefore dominated by the single-ion characteristics of the individual Ho³⁺ centers, a prerequisite for observing single-ion magnet behavior.

Investigation of Single-Ion Magnet (SIM) Behavior

Single-Ion Magnets (SIMs) are individual molecules that exhibit slow magnetic relaxation, a property that makes them potential candidates for high-density data storage and quantum computing applications. The SIM behavior in lanthanide complexes, including those of holmium, arises from the large magnetic anisotropy of the lanthanide ion, which creates a significant energy barrier for the reversal of its magnetic moment.

While some studies on related Holmium(III) β-diketonate complexes did not observe slow relaxation of magnetization under zero DC field, research on other acetylacetonate-containing lanthanide complexes suggests that SIM behavior is plausible. For instance, mononuclear Dy(III) acetylacetonate complexes have been shown to exhibit magnetic relaxation.

The relaxation of magnetization in a single-ion magnet is a complex process influenced by several factors. The primary mechanism at higher temperatures is typically the Orbach process, where the magnetic moment overcomes the energy barrier via thermal activation through excited crystal-field states. At lower temperatures, other mechanisms such as Raman and direct processes, which involve interactions with phonons (lattice vibrations), become more significant.

The specific coordination environment created by the acetylacetonate ligands plays a crucial role in determining the energy levels of the Ho³⁺ ion and thus the height of the energy barrier for magnetic relaxation. The symmetry of the coordination sphere is a key determinant of the magnetic anisotropy.

A significant challenge in the development of high-performance single-ion magnets is the phenomenon of quantum tunneling of magnetization (QTM). QTM allows the magnetic moment to reverse its direction by tunneling through the energy barrier rather than overcoming it thermally, especially at low temperatures and in the absence of an external magnetic field. This quantum process can lead to a rapid loss of magnetization.

The suppression of QTM at zero field is crucial for the practical application of SIMs. In holmium-based SIMs, hyperfine interactions between the electron spin and the nuclear spin of the holmium atom can play a significant role in suppressing QTM. The crystal field environment, dictated by the acetylacetonate ligands, also influences the probability of quantum tunneling. By carefully designing the ligand field, it is possible to minimize the mixing of quantum states, thereby reducing the rate of QTM.

Computational Chemistry and Theoretical Investigations

Ab Initio Calculations and Quantum Mechanical Studies

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide another avenue for studying the properties of holmium acetylacetonate (B107027).

Quantum mechanical studies offer a detailed understanding of the binding between the holmium ion and the acetylacetonate ligands. These calculations can elucidate the nature of the metal-ligand bond and how it is influenced by the presence of other ligands. ru.nl For instance, the binding of a third neutral ligand to the [Ho(acac–H)₂]⁺ ion can induce a slightly asymmetric binding of the [acac–H]⁻ ligands. rsc.org The delocalization of electrons in the conjugated π-orbitals of the deprotonated 1,3-diketone ligand leads to a planar OCC(H)CO structure. rsc.org

The acetylacetone (B45752) ligand is well-known to exhibit keto-enol tautomerism. Computational studies have been employed to model this equilibrium. researchgate.net The enol form is generally more stable than the keto form in the gas phase and in aprotic solvents, while the keto form is favored in protic solvents. researchgate.net

Theoretical studies using DFT have investigated the tautomeric transformation between the diketo and enol forms of acetylacetone. researchgate.net These studies report on the geometric parameters and relative stabilities of the two tautomers in the gas phase and in different solvents. researchgate.net While coordination in the diketo form is energetically more favorable, the enol tautomer is more abundant in methanol (B129727) solution and in the gas phase. rsc.org This is an important consideration when interpreting experimental results, as the enol tautomer may be more likely to be observed in processes like electrospray ionization. rsc.org

Molecular Dynamics Simulations in Ho(III) Complexes

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the structure, dynamics, and interactions of molecular systems at an atomic level. For lanthanide complexes, including those of Holmium(III), MD simulations provide crucial insights into their behavior in solution, which is often challenging to probe experimentally. nih.govnih.gov These simulations model the movement of atoms over time by numerically solving Newton's equations of motion, offering a dynamic picture of the complex's behavior that complements static structural data.

The application of MD simulations to lanthanide complexes is a field of active research, aimed at understanding coordination geometries, solvent exchange dynamics, and the stability of these complexes in different environments. nih.gov The primary challenge in simulating lanthanide complexes lies in the development of accurate force fields—the set of parameters that define the potential energy of the system. nih.govacs.org Due to the complex electronic structure of lanthanide ions, creating parameters that correctly describe the interactions between the metal ion and its ligands is not trivial. nih.govacs.org Two main approaches are generally used: classical MD, which relies on parameterized force fields, and ab initio molecular dynamics (AIMD), which calculates the forces "on the fly" from electronic structure theory. nih.govunr.edu While AIMD is more accurate as it avoids the need for extensive parameterization, it is computationally very expensive, limiting simulations to smaller systems and shorter timescales. nih.govacs.orgunr.edu

For lanthanide complexes, simulations can elucidate the coordination number and geometry of the metal ion, which are often fluxional in solution. nih.gov Studies on various lanthanide aqua ions have shown that the first coordination sphere is highly dynamic, and MD simulations can help characterize the arrangement of ligands and solvent molecules around the central holmium ion. nih.govacs.org Such simulations can predict key structural data, like the average metal-oxygen bond distances and the residence time of water molecules in the hydration shells. aip.orgacs.org

Despite the utility of these computational methods, specific studies detailing molecular dynamics simulations for the Holmium(3+);pentane-2,4-dione complex are not extensively available in the scientific literature. Research in this area has often focused on other lanthanide complexes or employed different theoretical techniques, such as Density Functional Theory (DFT) for structural optimization. Therefore, while the framework for performing such simulations exists, detailed findings on the dynamic behavior, solvent interactions, and conformational flexibility of the this compound complex from molecular dynamics simulations remain an area for future investigation.

While specific research data for Ho(acac)₃ is not available, a typical molecular dynamics study on a lanthanide complex would generate data on its structural and dynamic properties. The following table illustrates the type of data that such a simulation would aim to produce.

| Property | Description | Typical Simulated Value (Hypothetical) |

|---|---|---|

| Ho-O Bond Distance (Å) | Average distance between the Holmium ion and the oxygen atoms of the pentane-2,4-dione ligands. | ~2.3 - 2.5 |

| Coordination Number (CN) | The number of ligand atoms directly bonded to the central Holmium ion. For [Ho(acac)₃(H₂O)₂], this would include solvent molecules. | 8 |

| Ligand RMSD (Å) | Root Mean Square Deviation of the pentane-2,4-dione ligand atoms from a reference structure, indicating flexibility. | ~0.5 - 1.5 |

| Water Residence Time (ps) | Average time a water molecule spends in the first hydration shell of the Holmium ion before exchanging with a bulk water molecule. | ~100 - 500 |

| Radial Distribution Function g(r) of Ho-O(water) | Describes the probability of finding a water oxygen atom at a certain distance from the Holmium ion. | Peak at ~2.4 Å |

Note: The values in this table are hypothetical and for illustrative purposes only, representing the kind of data that would be obtained from a molecular dynamics simulation of a hydrated Holmium(III) β-diketonate complex. They are based on general knowledge of lanthanide complexes and are not derived from published research on this specific compound.

Coordination Chemistry Principles of Holmium Iii Acetylacetonate

Chelation Motif and Asymmetric Ligand Binding

The acetylacetonate (B107027) (acac) ligand, the deprotonated form of pentane-2,4-dione, typically acts as a bidentate chelating agent, binding to the Holmium(III) ion through its two oxygen atoms to form a stable six-membered ring. However, the precise nature of this coordination is not always symmetrical. Studies on various holmium-acetylacetonate complexes have revealed that the coordination of each acac ligand is highly dependent on the presence and identity of other ligands in the coordination sphere. scispace.com This can lead to an asymmetric chelation motif, where the Ho-O bond lengths for the two oxygen atoms of a single acac ligand are unequal. This asymmetry is induced by the electronic and steric demands of co-ligands, which perturb the electron distribution within the chelate ring. scispace.com

Influence of Co-Ligands on Coordination Geometry and Bonding

The coordination geometry around the Ho(III) center is profoundly influenced by the presence of additional ligands, known as co-ligands. Research using infrared ion spectroscopy has characterized the geometries of several ionic Ho(III)-acetylacetonate complexes. scispace.com For instance, the bare complex ion [Ho(acac–H)2]+ is characterized by a tetrahedral coordination geometry where the two acetylacetonate ligands are bound symmetrically. scispace.com

However, the introduction of a third, neutral co-ligand such as water (H₂O) or methanol (B129727) (MeOH) leads to a shift in geometry. The resulting complexes, [Ho(acac–H)2(H2O)]+ and [Ho(acac–H)2(MeOH)]+, adopt a trigonal bipyramidal geometry. scispace.com In these structures, the additional ligand forces the two acetylacetonate ligands to bind in a slightly asymmetric fashion, a change that is reflected in their vibrational spectra. scispace.com This distortion is attributed to maximizing the interaction of all donor atoms with the metal center while accommodating ligand-ligand repulsion. scispace.com

The table below summarizes the coordination geometries and the effect of co-ligands on the binding of the primary acetylacetonate ligands.

| Complex | Co-Ligand | Coordination Geometry | Acac Ligand Binding |

| [Ho(acac–H)2]+ | None | Tetrahedral | Symmetrical |

| [Ho(acac–H)2(H2O)]+ | Water | Trigonal Bipyramidal | Asymmetrical |

| [Ho(acac–H)2(MeOH)]+ | Methanol | Trigonal Bipyramidal | Asymmetrical |

| [Ho(acac–H)2(acac)]+ | Acetylacetone (B45752) | - | Asymmetrical |

Data sourced from Houthuijs et al., 2020. scispace.com

Formation of Different Ho(III)-Acetylacetonate Species

In solution and in the gas phase, Holmium(III) acetylacetonate can exist as various distinct species. Mass spectrometry studies of solutions containing holmium acetylacetonate microspheres dissolved in methanol have identified several singly charged complex ions. scispace.com The most abundant species is typically [Ho(acac–H)2]+. scispace.com

Other observed species are adducts formed with solvent molecules or other available ligands. These include [Ho(acac–H)2(H2O)]+, [Ho(acac–H)2(MeOH)]+, and [Ho(acac–H)2(acac)]+, where a neutral water, methanol, or acetylacetone molecule coordinates to the [Ho(acac–H)2]+ core, respectively. scispace.com Furthermore, these studies have also identified previously unknown adducts, such as a complex containing an acetic acid ligand, which coordinates to the holmium center in a monodentate fashion. scispace.com The formation of these different species highlights the dynamic nature of the holmium coordination sphere.

Ligand Exchange Reactions and Solution Behavior

Ligand exchange reactions involve the substitution of one or more ligands in a coordination complex with different ones. chemguide.co.uk The behavior of Holmium(III) acetylacetonate in solution demonstrates its susceptibility to such reactions, which can impact its stability.

An in vitro study on holmium acetylacetonate microspheres (HoAcAcMS) incubated in a phosphate (B84403) buffer revealed a quantitative exchange of the acetylacetonate ligand for phosphate over time. nih.gov Infrared analysis confirmed this exchange, showing that the characteristic peaks for holmium acetylacetonate diminished and eventually disappeared after one month of incubation. nih.gov This demonstrates that in an environment with competing ligands like phosphate, the acetylacetonate can be displaced from the holmium coordination sphere. However, the rate of such exchange is dependent on the concentration of the competing ligand; the high phosphate concentration used in the in vitro study may have accelerated the process compared to physiological conditions. nih.gov

Role of Lanthanide Contraction on Coordination Environment

The coordination environment of holmium is significantly influenced by the lanthanide contraction. This phenomenon describes the steady decrease in atomic and ionic radii for the elements across the lanthanide series (from Lanthanum to Lutetium). wikipedia.orgunacademy.com The contraction is caused by the poor shielding of the increasing nuclear charge by the 4f electrons. wikipedia.org For Holmium (atomic number 67), this effect results in a Ho³⁺ ionic radius of 90.1 picometers (for a 6-coordinate environment). wikipedia.org

This specific ionic size dictates the coordination number and geometry of its complexes. Lanthanide ions are typically hard acids and form complexes with predominantly ionic bonding, meaning that steric factors and ligand-ligand repulsion play a major role in determining the final structure. The size of the Ho³⁺ ion is such that it can accommodate a high coordination number, often greater than six. For example, the hydrated crystalline form is diaquatris(pentane-2,4-dionato-O,O')holmium(III), or Ho(acac)3(H2O)2, where the holmium ion is 8-coordinated. wikipedia.org The tendency for later, smaller lanthanides to have slightly lower coordination numbers than the earlier, larger ones is a direct consequence of the lanthanide contraction. unacademy.com Holmium's position in the middle of the series results in a coordination chemistry that can support these higher coordination numbers, which might be sterically prohibited in smaller, subsequent lanthanides. askiitians.comwikipedia.org

Advanced Materials Applications and Research Prospects

Holmium(III) Acetylacetonate (B107027) as Precursors for Thin Film Deposition

Holmium(III) acetylacetonate belongs to a class of compounds known as metal acetylacetonates (B15086760), which are widely utilized as precursors in various thin film deposition techniques. americanelements.com These methods are crucial for creating thin layers of material, ranging from single-atom monolayers to micrometer-thick coatings, which are essential for manufacturing semiconductor devices, optical coatings, and wear-resistant surfaces. americanelements.com

Techniques such as Chemical Vapor Deposition (CVD), including its variants like organometallic CVD (MOCVD) and Atomic Layer Deposition (ALD), rely on volatile precursor compounds that can be transported in a vapor phase to a substrate surface. dtic.milresearchgate.netosti.gov Metal acetylacetonates are often suitable for these processes due to their volatility and ability to decompose cleanly at elevated temperatures, leaving behind a film of the desired metal or metal oxide. While specific studies detailing the deposition of holmium-containing thin films using Holmium(III) acetylacetonate as a precursor are not extensively covered in available research, its inclusion in catalogues of precursors for thin film deposition suggests its potential for such applications. americanelements.com The general principles of using analogous metal acetylacetonates, such as those of thallium or indium, in CVD and ALD processes indicate a viable pathway for the fabrication of holmium-based thin films. osti.govepa.gov

Catalytic Applications in Organic Synthesis and Carbon Nanostructure Fabrication

The catalytic potential of lanthanide compounds is an area of active research. However, based on available scientific literature, there is limited specific information regarding the application of Holmium(III) acetylacetonate as a catalyst in organic synthesis or in the fabrication of carbon nanostructures. The synthesis of carbon nanotubes typically involves transition metal catalysts such as iron, cobalt, or nickel to decompose hydrocarbon sources. mdpi.com The role of lanthanide compounds like Holmium(III) acetylacetonate in this specific catalytic process is not well-documented. Similarly, while lanthanide complexes can serve as catalysts in certain organic reactions, dedicated studies focusing on the catalytic activity of Holmium(III) acetylacetonate are not prominent.

Integration in Polymer Matrices for Material Development

A significant area of research for Holmium(III) acetylacetonate is its integration into polymer matrices, particularly for biomedical applications. The compound's ability to be encapsulated within biodegradable polymers has led to the development of stable and functional composite materials.

Holmium(III) acetylacetonate has demonstrated excellent compatibility with Poly(L-lactic acid) (PLLA), a biodegradable and biocompatible polymer widely used in medical devices. This compatibility is crucial for the fabrication of holmium-loaded microspheres intended for applications like radioembolization therapy for liver tumors. nih.govmcmaster.ca Research has shown that the holmium complex is highly soluble within the PLLA matrix, which is a key factor in the stability of the resulting microspheres. nih.govsigmaaldrich.com This high solubility prevents the leaching of the relatively small holmium complex from the polymer matrix, a critical requirement for its potential use in radionuclide therapy. nih.gov

| PLLA Form | Maximum Solubility (% w/w) | Reference |

|---|---|---|

| Films | 8% | nih.govsigmaaldrich.com |

| Microspheres | 17% | nih.govsigmaaldrich.com |

The remarkable stability of holmium-loaded PLLA microspheres is attributed to specific chemical interactions between the polymer and the holmium complex. nih.gov The primary mechanism is the interaction between the carbonyl groups (C=O) of the PLLA polymer chains and the central Holmium(III) ion of the acetylacetonate complex. nih.govsigmaaldrich.com In polymer-metal ion systems, the functional groups of the polymer can interact with cations through electrostatic forces and the formation of coordination bonds. The carbonyl oxygen in PLLA acts as a coordination site for the Ho(III) ion. This coordination effectively binds the Holmium(III) acetylacetonate within the polymer structure, significantly enhancing the stability of the composite material and preventing the premature release of the holmium compound. nih.gov

Research on Holmium-Loaded Nanoparticles for Radionuclide Research

Building on the success with microspheres, research has extended to the development of holmium-loaded nanoparticles. These nanoscale systems are being investigated for radionuclide therapy, where the stable isotope Holmium-165 can be activated to the therapeutic radionuclide Holmium-166 via neutron bombardment. nih.govnih.gov Holmium(III) acetylacetonate serves as the source material for incorporating holmium into these nanoparticles. nih.govresearchgate.net

One method involves encapsulating Holmium(III) acetylacetonate within PLLA-based nanoparticles using an oil-in-water emulsion-solvent evaporation technique. nih.gov Another approach utilizes mesoporous silica nanoparticles (MSNs) as a carrier. In this method, MSNs are added to a solution of Holmium(III) acetylacetonate, and the complex is loaded into the porous structure of the silica. nih.govresearchgate.net These nanoparticles can withstand the conditions within a nuclear reactor required for neutron activation. nih.gov

For any material intended for internal medical use, stability in a biological environment is paramount. Holmium-loaded microspheres and nanoparticles have undergone rigorous stability testing in various biological media analogs, with a particular focus on phosphate (B84403) buffers, which mimic the ionic conditions of body fluids. researchgate.netresearchgate.netnih.gov

Studies have demonstrated the exceptional stability of these materials. Holmium acetylacetonate microspheres incubated in a phosphate buffer at 37°C showed a cumulative holmium release of less than 0.5% after six months. nih.gov Interestingly, analysis showed that after a few days in the buffer, the acetylacetonate ligands were replaced by phosphate ions, forming a stable holmium-phosphate complex on the particle, without changing the microsphere's morphology. nih.gov Similarly, studies on holmium-loaded mesoporous silica nanoparticles in phosphate-buffered saline (PBS) also confirmed the strong retention of holmium within the nanoparticles after dilution. researchgate.net This high stability is crucial for ensuring that the radioactive holmium remains at the target site and does not leak into systemic circulation. nih.gov

| Particle Type | Medium | Duration | Holmium Release | Reference |

|---|---|---|---|---|

| Holmium Acetylacetonate Microspheres | Phosphate Buffer (37°C) | 6 months | < 0.5% | nih.gov |

| Ho(acac)3 loaded microspheres | Sodium Phosphate Buffer | 9 days | No expressive release | researchgate.net |

| Holmium-loaded Mesoporous Silica Nanoparticles | Phosphate-Buffered Saline (PBS) | N/A (Dilution Study) | High retention | researchgate.net |

Neutron Activation of ¹⁶⁵Ho to ¹⁶⁶Ho for Material-Based Research

The production of the radionuclide holmium-166 (¹⁶⁶Ho) for research applications is effectively achieved through the neutron activation of its stable isotope, holmium-165 (¹⁶⁵Ho). This process involves bombarding the stable ¹⁶⁵Ho nucleus with thermal neutrons within a nuclear reactor. The nucleus captures a neutron, transforming into an excited state of ¹⁶⁶Ho, which then decays to become the desired radioactive isotope. This method is highly efficient due to the favorable nuclear properties of holmium; ¹⁶⁵Ho is the only naturally occurring isotope of holmium (100% natural abundance) and possesses a large thermal neutron capture cross-section, which signifies a high probability of neutron absorption. researchgate.net

The compound Holmium(3+);pentane-2,4-dione, also known as holmium acetylacetonate (HoAcAc), serves as a crucial carrier for holmium in materials designed for neutron activation. uu.nl It is frequently incorporated into biodegradable polymer matrices, such as poly(L-lactic acid) (PLLA), to form microspheres. nih.govnih.govresearchgate.netnih.gov This approach allows for the creation of a stable, non-radioactive material that can be safely handled and transported. The material becomes radioactive only after being irradiated in a nuclear reactor just prior to its intended use. nih.gov

The fundamental reaction is:

¹⁶⁵Ho + n → ¹⁶⁶Ho

The efficiency of this activation is dictated by the thermal neutron cross-section of ¹⁶⁵Ho. Various studies and nuclear data libraries have reported values for this parameter, which are essential for calculating the expected yield of ¹⁶⁶Ho.

| Data Source | Thermal Neutron Cross-Section (barns) | Notes |

|---|---|---|

| Nijsen et al. (1999) researchgate.net | 64 b | Value cited in a review of ¹⁶⁶Ho applications. |

| Zolghadri et al. (2013) researchgate.net | 59.0 ± 2.1 b | Measured at a Maxwellian averaged thermal energy of 0.0253 eV. |

| ENDF/B-VII.1 ornl.gov | 66.5 b | Data from the Evaluated Nuclear Data File library. |

| TENDL 2019 ornl.gov | 61.5 b | Data from the TALYS-based Evaluated Nuclear Data Library. |

Detailed Research Findings

Research has extensively focused on optimizing the neutron activation of HoAcAc-loaded PLLA microspheres to achieve a sufficient specific activity while preserving the material's structural integrity. nih.govnih.gov A significant challenge in the activation process is the damage caused by energy deposition, particularly from gamma heating within the reactor, which can affect the PLLA matrix. uu.nlnih.govnih.gov Studies have shown that the PLLA molecular weight can be reduced during irradiation. nih.gov Despite this, the retention of the holmium complex within the microspheres is remarkably high; one study reported over 98% retention of holmium after 192 hours in a liver homogenate, while another found 97.3% retention in plasma after 240 hours. uu.nlnih.gov

The specific activity achieved is a function of the neutron flux, irradiation time, and the concentration of holmium within the material. Researchers have investigated various irradiation conditions to maximize activity. For example, irradiating holmium-loaded PLLA microspheres for seven hours has been shown to produce sufficient specific activity while maintaining the structural integrity of the microspheres. nih.govnih.gov Another study demonstrated that 400 mg of microspheres containing 17.0%±0.6% holmium could yield an activity of 20 GBq after one hour of irradiation in a neutron flux of 5×10¹³ cm⁻² s⁻¹. researchgate.net

| Material | Neutron Flux (n·m⁻²·s⁻¹) | Irradiation Time | Resulting Specific Activity (MBq/mg) | Reference |

|---|---|---|---|---|

| ¹⁶⁵HoPO₄-ms | 4.72 × 10¹⁶ | 2 h | 21.7 | uu.nl |

| ¹⁶⁵HoPO₄-ms | 4.72 × 10¹⁶ | 4 h | 40.3 | uu.nl |

| ¹⁶⁵HoPO₄-ms | 4.72 × 10¹⁶ | 6 h | 59.9 | uu.nl |

| ¹⁶⁵Ho(OH)₃-ms | 4.72 × 10¹⁶ | 2 h | 28.8 | uu.nl |

| ¹⁶⁵Ho(OH)₃-ms | 4.72 × 10¹⁶ | 4 h | 56.1 | uu.nl |

| ¹⁶⁵Ho(OH)₃-ms | 4.72 × 10¹⁶ | 6 h | 79.9 | uu.nl |

A crucial aspect of material-based research is understanding the production of impurities during activation. The primary by-product of the ¹⁶⁵Ho(n,γ) reaction is the metastable isomer ¹⁶⁶ᵐHo, which has a very long half-life of 1200 years. tudelft.nl The cross-section for the production of ¹⁶⁶Ho is over 17 times greater than that for ¹⁶⁶ᵐHo, meaning the desired ¹⁶⁶Ho is the main isotope created. ornl.gov Other radionuclidic impurities can arise from the activation of trace elements within the holmium target material, which often include other rare earths like Ytterbium, Lutetium, Lanthanum, and Cerium.

Furthermore, a phenomenon known as the "self-shielding" effect can occur during the irradiation of bulk samples. tudelft.nl Microspheres located on the outer surface of the sample vial absorb incoming neutrons, thereby shielding the microspheres in the center. This can lead to a non-uniform activation and a total measured activity that is lower than theoretical calculations would predict. tudelft.nl

Conclusions and Future Research Directions

Summary of Key Academic Contributions